Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-iodo-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of bromine atoms, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, iodo, and fluoro analogs .
Properties
IUPAC Name |
ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULFKUOLFNWIOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700128 |
Source
|
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245258-73-4 |
Source
|
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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